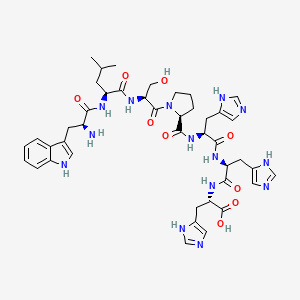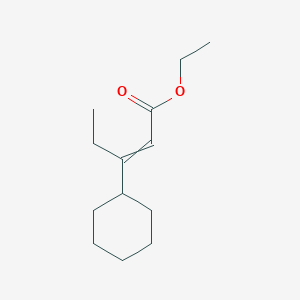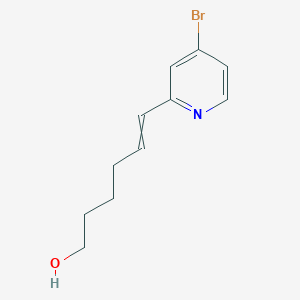![molecular formula C25H25N3O2 B14198568 3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide CAS No. 919118-86-8](/img/structure/B14198568.png)
3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a benzoylpiperidine moiety linked to a phenylbenzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the benzoylpiperidine intermediate. One common method involves the reaction of piperidine with benzoyl chloride to form 1-benzoylpiperidine. This intermediate is then reacted with aniline derivatives under specific conditions to yield the final product.
-
Preparation of 1-Benzoylpiperidine
Reactants: Piperidine, Benzoyl chloride
Conditions: Typically carried out in the presence of a base such as triethylamine, at room temperature.
Reaction: [ \text{C}{11}\text{N} + \text{C}{15}\text{NO} + \text{HCl} ]
-
Formation of this compound
Reactants: 1-Benzoylpiperidine, Aniline derivatives
Conditions: Often carried out in a solvent such as dichloromethane, with a catalyst like palladium on carbon.
Reaction: [ \text{C}{15}\text{NO} + \text{C}_6\text{H}{20}\text{N}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of benzoylpiperidine oxides.
Reduction: Formation of reduced benzoylpiperidine derivatives.
Substitution: Formation of substituted benzoylpiperidine derivatives.
科学的研究の応用
3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For instance, it has been shown to act as a biased agonist of serotonin 5-HT1A receptors, influencing signal transduction pathways . This interaction can lead to various physiological effects, including modulation of mood and behavior.
類似化合物との比較
Similar Compounds
1-Benzylpiperidin-4-amine: Shares the piperidine core but differs in the substituents attached to the nitrogen atom.
1-Benzoylpiperidin-4-ylmethanamine: Another derivative with a similar structure but different functional groups.
Uniqueness
3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a biased agonist of serotonin receptors sets it apart from other piperidine derivatives, making it a valuable compound in medicinal chemistry research.
特性
CAS番号 |
919118-86-8 |
|---|---|
分子式 |
C25H25N3O2 |
分子量 |
399.5 g/mol |
IUPAC名 |
3-[(1-benzoylpiperidin-4-yl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C25H25N3O2/c29-24(27-21-11-5-2-6-12-21)20-10-7-13-23(18-20)26-22-14-16-28(17-15-22)25(30)19-8-3-1-4-9-19/h1-13,18,22,26H,14-17H2,(H,27,29) |
InChIキー |
WPVREEXSXOLTOH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate](/img/structure/B14198495.png)
![9-Chlorobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B14198499.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B14198502.png)

![9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]-](/img/structure/B14198510.png)

![3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14198525.png)
![2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene](/img/structure/B14198526.png)
![N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14198534.png)

![6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B14198548.png)


![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198562.png)
